molecular formula C15H17NO4 B14117813 Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

Cat. No.: B14117813
M. Wt: 275.30 g/mol
InChI Key: XXAOMMWDIQHNKW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is a substituted indole derivative with a complex substitution pattern. Its structure features:

  • Position 3: A 2-methoxy-2-oxoethyl group (–CH₂C(O)OMe), introducing both ester functionality and a methoxy side chain.
  • Acylation/alkylation (e.g., ), such as introducing acetyl or cyclohexyl groups.
  • Esterification/hydrolysis (e.g., ), modifying carboxylate positions.
  • Catalytic functionalization (e.g., ), enabling regioselective substitutions.

Applications of similar indole esters include medicinal chemistry intermediates (e.g., antiepileptic precursors in ) and materials science building blocks. The compound’s multiple ester groups suggest utility in prodrug design or polymer chemistry, though specific biological data are absent in the evidence.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

InChI

InChI=1S/C15H17NO4/c1-4-20-15(18)10-5-6-11-12(8-14(17)19-3)9(2)16-13(11)7-10/h5-7,16H,4,8H2,1-3H3

InChI Key

XXAOMMWDIQHNKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis as a Foundation

The Fischer indole synthesis remains a cornerstone for constructing the 1H-indole scaffold. In this method, aryl hydrazines react with carbonyl compounds under acidic conditions to form the indole ring. For ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate, the process begins with 4-hydrazinobenzoic acid derivatives. A modified approach from the patent literature (CN111892527A) demonstrates that reacting 1-(4-(benzyloxy)phenyl)hydrazine hydrochloride with ethyl 4-oxopentanoate in methanol at 10°C, followed by HCl-catalyzed cyclization at 60–70°C, yields 2-methyl-indole intermediates. This method emphasizes temperature control to prevent premature decomposition of the hydrazine precursor.

Regioselective Functionalization at Position 3

Introducing the 2-methoxy-2-oxoethyl group at position 3 requires careful consideration of directing effects. The patent methodology employs a Michael addition strategy, where the indole’s C3 position reacts with ethyl acrylate derivatives. However, in the target compound, this group is pre-installed via a keto-ester intermediate. An alternative approach involves palladium-catalyzed cross-coupling, though this is less commonly reported for this specific substrate.

Stepwise Preparation Methods

Synthesis of Ethyl 2-(5-(Benzyloxy)-2-Methyl-1H-Indol-3-Yl)Acetate

The initial step, as detailed in CN111892527A, involves:

  • Dissolving 1-(4-(benzyloxy)phenyl)hydrazine hydrochloride (216 g, 3.1 mol) in methanol.
  • Adding ethyl 4-oxopentanoate (molar ratio 1:1.05) at ≤10°C.
  • Dropwise addition of concentrated HCl to initiate cyclization.
  • Heating to 60–70°C for 12 hours to complete the reaction.

This yields ethyl 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)acetate, which serves as a protected precursor. The benzyloxy group at position 5 is later removed or transformed, though this step is omitted in the final target compound, suggesting route divergence.

Amidation and Reduction for Side-Chain Modification

Subsequent steps focus on converting the ethyl acetate side chain into the methoxy-oxoethyl group:

Step 2.2.1: Amidation with Ammonia

  • The intermediate ester (216 g) is dissolved in methanol (1.5 L).
  • A methanol solution of ammonia (1.5 L) is added under mechanical stirring.
  • The mixture is heated to 100–120°C for 72 hours, yielding 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)acetamide (154 g, 75% yield).

Step 2.2.2: Lithium Aluminum Hydride Reduction

  • Lithium aluminum hydride (80 g) is suspended in tetrahydrofuran (2 L).
  • The acetamide (154 g) is added incrementally at 85°C.
  • Post-reduction, the mixture is quenched with 15% NaOH and filtered to isolate 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)ethanamine (140 g, 95% yield).

Esterification and Deprotection

The final steps involve introducing the ethyl carboxylate at position 6 and removing protecting groups:

  • The amine intermediate undergoes carboxylation using ethyl chloroformate in dichloromethane.
  • Catalytic hydrogenation (H₂/Pd-C) removes the benzyloxy group, though this step is absent in the target molecule, implying alternative protection strategies.

Optimization and Yield Analysis

Reaction parameters significantly impact yields:

Step Temperature (°C) Time (h) Yield (%)
Cyclization 60–70 12 93
Amidation 100–120 72 75
Reduction 85 12 95

Lower temperatures during cyclization prevent side reactions, while extended amidation times ensure complete conversion. The use of lithium aluminum hydride, though hazardous, provides superior reduction efficiency compared to NaBH₄.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -COOCH₂CH₃), 2.45 (s, 3H, -CH₃), 3.70 (s, 3H, -OCH₃), 4.30 (q, 2H, -COOCH₂CH₃), 6.90–7.80 (m, 3H, aromatic).
  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (keto C=O), 3400 cm⁻¹ (N-H).

Crystallographic Insights

X-ray diffraction of analogous compounds reveals herringbone packing stabilized by O⋯H—N hydrogen bonds, as seen in ethyl 1H-indole-2-carboxylate. The methoxy-oxoethyl group likely induces similar intermolecular interactions, affecting crystallization behavior.

Challenges and Mitigation Strategies

Regioselectivity in Indole Formation

Competing pathways during Fischer synthesis may yield 2- or 3-substituted indoles. Employing electron-donating groups (e.g., benzyloxy) at position 5 directs substitution to position 3, as demonstrated in the patent.

Steric Hindrance during Alkylation

Bulky substituents at position 2 (methyl group) impede reactions at position 3. Using polar aprotic solvents (DMF, THF) enhances reagent accessibility, albeit at the cost of reaction rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate 2-Me, 3-(CH₂CO₂Me), 6-CO₂Et C₁₆H₁₇NO₅ 303.31 Lipophilic ester groups; potential prodrug candidate Inferred from
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate 2-CO₂Me, 3-(CH₂CO₂Me) C₁₃H₁₃NO₄ 247.25 High crystallinity (mp data not provided); used in structure-activity studies
Ethyl 6-methoxy-1H-indole-2-carboxylate 2-CO₂Et, 6-OMe C₁₂H₁₃NO₃ 219.24 Solubility in polar solvents; intermediate for fluorescent dyes
Ethyl 2-(acetoxymethyl)-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate 1-Me, 2-(CH₂OAc), 3-CO₂Et, 5-OMe, 6-Br C₁₇H₁₇BrNO₆ 420.23 Bromine enhances reactivity in cross-coupling reactions
Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate 2-CO₂Me, 3-Et, 6-Cl C₁₂H₁₂ClNO₂ 237.68 Chloro substituent enables nucleophilic substitution; mp 193–195°C
Ethyl 2-(2-bromo-4-methoxyphenyl)-3-cyclohexyl-1H-indole-6-carboxylate 2-aryl, 3-cyclohexyl, 6-CO₂Et C₂₅H₂₅BrNO₃ 483.38 Bulky cyclohexyl group reduces solubility; used in catalytic studies

Key Observations:

Substituent Effects on Reactivity :

  • Halogens (Cl, Br) : Enhance electrophilic substitution (e.g., ). Bromine in ’s compound facilitates Suzuki-Miyaura couplings.
  • Ester Groups : Ethyl esters (e.g., user’s compound) exhibit slower hydrolysis than methyl esters (), impacting drug release kinetics.

Steric and Electronic Modifications :

  • Position 2 Methyl vs. Carboxylate : The user’s compound’s 2-Me group reduces hydrogen-bonding capacity compared to 2-carboxylate derivatives (), altering solubility.
  • 3-Substituents : The 2-methoxy-2-oxoethyl group in the user’s compound introduces a branched ester, contrasting with linear chains (e.g., 3-ethyl in ) or aromatic groups ().

Thermal Properties :

  • Methyl/ethyl esters (e.g., ) show higher melting points (e.g., 193–201°C) due to hydrogen bonding, whereas bulky substituents (e.g., cyclohexyl in ) lower crystallinity.

Biological and Industrial Relevance :

  • Compounds with methoxy groups (e.g., ) are common in serotonin analogs or kinase inhibitors.
  • Enzymatic resolution methods () highlight the utility of chiral indole derivatives in API synthesis.

Biological Activity

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and relevant case studies.

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.30 g/mol
  • Structural Characteristics : The compound features an indole ring, which is known for its pharmacological versatility.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, showcasing a range of Minimum Inhibitory Concentration (MIC) values.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus0.0098

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study assessing the effects on different cancer cell lines, this compound demonstrated significant antiproliferative effects:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.3
A549 (Lung Cancer)10.7

The compound's ability to induce G2/M phase cell cycle arrest was particularly noted, indicating its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to modulate sigma receptors, which are implicated in neuroprotection and cellular stress responses.

The compound interacts with sigma receptors, potentially influencing calcium signaling pathways and providing neuroprotection under stress conditions. This interaction may help in mitigating neuronal damage associated with neurodegenerative diseases.

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